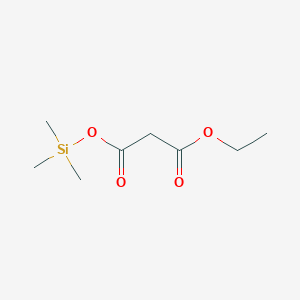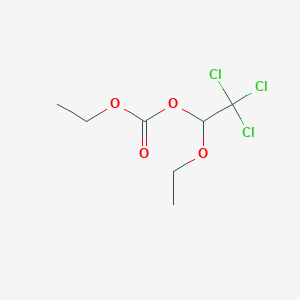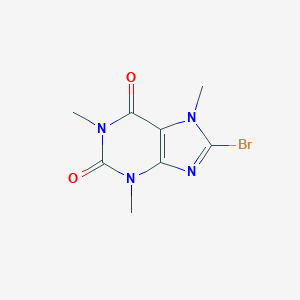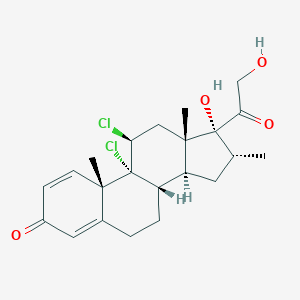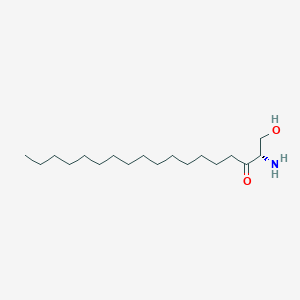
2-Amino-1-hydroxyoctadecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-hydroxyoctadecan-3-one, commonly known as AHDA, is a naturally occurring molecule found in the urine of mammals. It belongs to the family of long-chain fatty acid amides and has been studied extensively for its potential applications in scientific research. In
Aplicaciones Científicas De Investigación
Structural Analysis and Asymmetric Synthesis
- 2-Amino-1-hydroxyoctadecan-3-one has been structurally analyzed, providing insights into asymmetric synthesis of amino acids. A study on a similar compound, (+) 2-hydroxypinan-3-one, determined its structure using X-ray and NMR, contributing to our understanding of asymmetric induction and absolute configuration in amino acid synthesis (Solladié-Cavallo et al., 1989).
Catalysis and Decarboxylation
- The compound has relevance in catalysis, particularly in the decarboxylation of α-amino acids, where related compounds have demonstrated efficacy in smoothly converting α-amino acids into their corresponding amino compounds (Hashimoto et al., 1986).
DNA Interaction and Antitumor Potential
- This compound could have implications in antitumor activity, as seen in studies where related compounds like 3-Amino-1,2,4-benzotriazine 1,4-dioxide show DNA cleavage capabilities, a key feature in certain antitumor agents (Daniels & Gates, 1996).
Fluorine Chemistry and Peptide Design
- The compound's derivatives, such as perfluoro-tert-butyl 4-hydroxyproline, have been utilized in peptide design. These derivatives provide valuable insights into conformational preferences, aiding the development of probes in medicinal chemistry (Tressler & Zondlo, 2014).
Carbamate Formation and Synthesis Applications
- The compound also finds applications in the formation of cyclic carbamates, aiding the synthesis of complex molecules such as statine and its analogs, demonstrating its utility in creating amino hydroxyl systems (Sakaitani & Ohfune, 1987).
Biochemical Labeling
- In biochemical labeling, derivatives of this compound have been synthesized for use in electron microscopic analysis of biological macromolecules, showcasing its potential in bio-imaging and molecular biology (Yang & Frey, 1984).
Antitumor and Apoptotic Activities
- Investigations into analogs of this compound have revealed potential antitumor and apoptotic activities. Compounds like polyoxypeptins, containing novel amino acids, have been isolated from certain Streptomyces strains, indicating a potential pathway for developing new anticancer therapies (Umezawa et al., 1999).
Propiedades
Número CAS |
16105-69-4 |
|---|---|
Fórmula molecular |
C18H37NO2 |
Peso molecular |
299.5 g/mol |
Nombre IUPAC |
2-amino-1-hydroxyoctadecan-3-one |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17,20H,2-16,19H2,1H3 |
Clave InChI |
KBUNOSOGGAARKZ-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)[C@H](CO)N |
SMILES |
CCCCCCCCCCCCCCCC(=O)C(CO)N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)C(CO)N |
Descripción física |
Solid |
Sinónimos |
(+-)-isomer of ketodihydrosphingosine (S)-isomer of ketodihydrosphingosine 1-hydroxy-2-amino-3-oxo-octadecane 3-ketodihydrosphingosine 3-ketosphinganine ketodihydrosphingosine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













